

Application Note: CRF(6-33) Dosage & Protocol for Mouse Social Defeat Models

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Compound of Interest

Compound Name: CRF (6-33) acetate

Cat. No.: B10825470

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Executive Summary & Mechanism of Action

The CRF-BP Paradox

In the classic view, CRF-Binding Protein (CRF-BP) acts as a "buffer," sequestering free CRF and preventing receptor activation. However, in stress-sensitive reward circuits—specifically the Ventral Tegmental Area (VTA) and Bed Nucleus of the Stria Terminalis (BNST)—CRF-BP plays a paradoxical, permissive role.

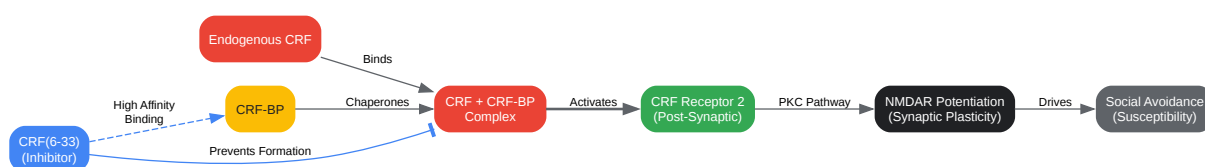
Research by Ungless et al. (2003) and Albrechet-Souza et al. (2018) established that CRF-BP is required for CRF to bind and activate CRF Receptor 2 (CRFR2) on dopaminergic neurons. This complex (CRF + CRF-BP + CRFR2) potentiates NMDA receptor-mediated synaptic transmission, a neuroadaptation driving social avoidance and stress susceptibility.

CRF(6-33) Pharmacology

CRF(6-33) is a peptide fragment that binds to CRF-BP with high affinity but does not activate CRF receptors.

- **Action:** It competitively displaces endogenous CRF from CRF-BP.

- Physiological Outcome: By occupying CRF-BP, it disrupts the formation of the pro-stress CRF-BP::CRF::CRFR2 complex.
- Behavioral Effect: In social defeat models, intra-VTA or intra-BNST administration of CRF(6-33) blocks or reverses stress-induced social avoidance, promoting a "resilient" phenotype.



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Figure 1: Mechanism of Action. CRF(6-33) prevents the CRF-BP-dependent activation of CRFR2, thereby blocking the synaptic plasticity associated with stress susceptibility.

Dosage Guidelines

The following dosages are derived from direct microinjection studies in rodent stress models. While original characterization was performed in rats (Albrechet-Souza et al., 2018), mouse dosages are scaled based on diffusion volume and receptor density in the VTA/BNST.

Recommended Dosage Range (Mouse)

Administration Route	Target Region	Dose Range (per side)	Volume	Vehicle
Intracranial (Microinjection)	VTA (Ventral Tegmental Area)	0.1 µg – 0.5 µg (30 – 150 pmol)	0.2 – 0.3 µL	aCSF
Intracranial (Microinjection)	BNST (Bed Nucleus of Stria Terminalis)	0.1 µg – 0.25 µg	0.2 µL	aCSF
ICV (Intracerebroventricular)	Lateral Ventricle	1.0 µg – 5.0 µg	1.0 – 2.0 µL	aCSF

Key Considerations:

- Molar Conversion: CRF(6-33) MW ≈ 3220.7 Da.
 - 0.1 µg ≈ 31 pmol.
 - 0.5 µg ≈ 155 pmol.
- Dose-Response: In rats, 0.25 µg was effective, while 0.5 µg showed maximal efficacy without non-specific motor effects. For C57BL/6J mice, start at 0.25 µg for VTA injections.
- Control Peptide: Use CRF(6-33) scrambled or vehicle (aCSF) as the negative control.

Detailed Experimental Protocol

Phase 1: Preparation of CRF(6-33)

- Reconstitution: CRF(6-33) is hydrophobic. Dissolve the lyophilized peptide in a minimal volume of 0.1 M acetic acid or DMSO (if necessary, <2% final vol), then dilute to concentration with sterile artificial cerebrospinal fluid (aCSF).
 - Tip: Ensure pH is adjusted to ~7.4 before injection.
- Aliquot Storage: Store aliquots at -80°C. Avoid freeze-thaw cycles.

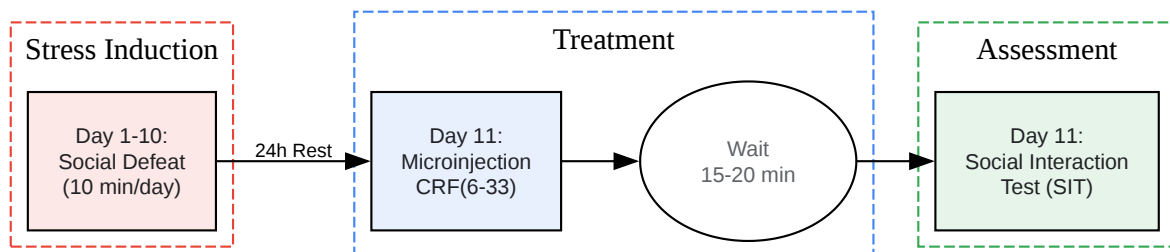
Phase 2: Stereotaxic Surgery (C57BL/6J Mice)

Perform surgery at least 7 days prior to behavioral testing to allow recovery.

- Anesthesia: Isoflurane (1.5–2.0%).^[1]
- Coordinates (Relative to Bregma):
 - VTA: AP: -3.1 mm, ML: ± 0.5 mm, DV: -4.5 mm.
 - BNST (Anterior): AP: +0.14 mm, ML: ± 0.8 mm, DV: -4.2 mm.
- Cannula: Implant 26-gauge bilateral guide cannulas ending 1 mm above the target.

Phase 3: Social Defeat & Drug Administration Workflow

This protocol describes a "Reversal" design (treating after stress establishment), which has high translational validity.



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Figure 2: Experimental Timeline. Mice undergo 10 days of chronic social defeat.^[2] On Day 11, CRF(6-33) is microinjected 15-20 minutes prior to the Social Interaction Test to assess reversal of avoidance behavior.

Step-by-Step Administration:

- Handling: Handle mice gently for 2-3 days prior to injection to reduce non-specific stress.
- Injection: Insert 33-gauge internal injector (extending 1 mm beyond guide).

- Rate: Infuse 0.2 μ L over 2 minutes (0.1 μ L/min).
- Diffusion: Leave injector in place for 1 additional minute to prevent backflow.
- Testing: Begin Social Interaction Test (SIT) 15–20 minutes post-infusion.

Phase 4: Data Analysis (Social Interaction Test)

Calculate the Interaction Ratio (IR) to normalize data:

- Resilient/Treated: IR > 1.0
- Susceptible/Vehicle: IR < 1.0

Troubleshooting & Validation

Issue	Probable Cause	Solution
No Effect Observed	Peptide degradation	Use fresh aliquots; ensure pH is neutral.
Motor Deficits	Injection volume too high	Reduce volume to 0.2 μ L; check for tissue damage.
High Variability	Missed Cannula Placement	Infuse methylene blue post-mortem to verify VTA/BNST targeting. Exclude "misses."
Pro-Stress Effect?	Wrong Mechanism Assumption	Ensure you are testing in a context where CRF-BP facilitates stress (e.g., VTA-mediated avoidance). In some regions, CRF-BP is purely inhibitory; blocking it might increase anxiety.

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